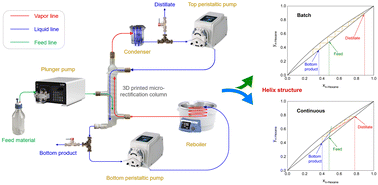Design and evaluation of a microrectification platform using 3D printing†
Reaction Chemistry & Engineering Pub Date: 2023-11-30 DOI: 10.1039/D3RE00560G
Abstract
We present a microrectification platform to separate effectively binary liquid mixtures, using n-hexane and cyclohexane as a model system. We design and 3D print rectification columns with three different tray structures and one packed structure for enhanced mass transfer. In the experiments, at a reflux ratio of 4.0, we obtain a height equivalent of a theoretical plate (HETP) of 10.3 mm using a designed tray structure, demonstrating an efficient process. We further develop a mass transfer model to obtain the gas–liquid mass transfer coefficient for optimal process design. Our approach that leverages the advantages of 3D printing offers an effective solution for separation of liquids with close boiling points.


Recommended Literature
- [1] Journal of the Royal Institute of Chemistry. July 1958
- [2] Understanding the role of inorganic carrier transport layer materials and interfaces in emerging perovskite solar cells
- [3] Modulating the generation of long-lived charge separated states exclusively from the triplet excited states in palladium porphyrin–fullerene conjugates†
- [4] A fluorescence on–off sensor for Cu2+ and its resultant complex as an off–on sensor for Cr3+ in aqueous media†
- [5] Encapsulation technology to improve biological resource recovery: recent advancements and research opportunities†
- [6] Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane†
- [7] Contents list
- [8] Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions†
- [9] Controlled doping of semiconducting titania nanosheets for tailored spinelectronic materials†
- [10] Measurement of enthalpies and entropies of activation as a function of pairwise distance for the pairwise relative diffusion of SrI2 in water over lengthscales from 6 Što 40 ņ

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 1068-69-5
-
CAS no.: 1644-82-2
-
CAS no.: 134807-28-6









